2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine features a pyrimidine core substituted at positions 4 and 6 with methyl groups. A sulfanyl (-S-) linker connects the pyrimidine to a 1-(4-bromophenyl)-1H-tetrazol-5-yl methyl group. The bromophenyl substituent contributes to steric bulk and electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6S/c1-9-7-10(2)17-14(16-9)22-8-13-18-19-20-21(13)12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXVDWMBHMBJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.
Attachment to Pyrimidine: The resulting 4-bromophenyl-tetrazole is then reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate to form the desired compound.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Phenyl derivative.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an anti-cancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The bromophenyl-tetrazole moiety could interact with molecular targets such as proteins or nucleic acids, disrupting their normal function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs derived from the evidence:
Key Observations :
- Heterocyclic Variations: The tetrazole ring in the target compound may offer superior hydrogen-bonding capabilities relative to quinoline () or pyrimidine-tri-one ().
Analytical and Crystallographic Techniques
- Structural Elucidation : Tools like SHELX and WinGX () are standard for small-molecule crystallography, applicable to the target compound for bond-length and packing analysis.
- Packing Motifs : Mercury CSD () enables comparison of intermolecular interactions (e.g., π-π stacking of bromophenyl groups) with analogs. For example, ’s compound exhibits hydrogen bonding via ketone groups, whereas the target compound’s methyl and tetrazole groups may favor hydrophobic or dipole interactions .
Physicochemical and Electronic Properties
- Solubility : Methoxy groups () enhance aqueous solubility, whereas the target compound’s methyl and bromophenyl groups may limit solubility in polar solvents.
Research Findings and Implications
- Pharmaceutical Potential: The tetrazole and sulfanyl motifs (target compound) are common in drugs like Montelukast (), suggesting utility in receptor antagonism or enzyme inhibition.
- Synthetic Scalability : Methods from (malonate pathways) could be optimized for large-scale production of the target compound .
- Crystallographic Trends : Similar bromophenyl-containing compounds (e.g., ) exhibit layered packing via halogen bonding, a feature likely shared by the target compound .
Biological Activity
The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine represents a significant interest in medicinal chemistry due to its unique structural features, including a tetrazole moiety and a sulfanyl bridge. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of a tetrazole ring linked to a pyrimidine core through a sulfur atom. The presence of the bromophenyl group enhances its potential biological activity by increasing electron density and altering lipophilicity.
Biological Activity Overview
Research indicates that compounds containing tetrazole and pyrimidine moieties exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of tetrazole can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its effectiveness against various cancer cell lines.
- Antimicrobial Properties : Tetrazole-containing compounds have shown promising antimicrobial activity. The brominated phenyl group may enhance interactions with microbial targets, leading to increased efficacy.
- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in critical biological pathways. For example, it may act as an inhibitor of certain kinases or phosphatases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Protein Binding : The sulfanyl group may facilitate binding to metal ions or other cofactors within proteins, altering their activity.
- Receptor Modulation : The compound may interact with specific receptors, modulating their function and downstream signaling pathways.
- Cellular Uptake : Enhanced solubility and permeability due to the brominated phenyl group could improve cellular uptake, leading to increased bioavailability.
Research Findings
Numerous studies have evaluated the biological activity of similar compounds. Below is a summary of findings relevant to the biological activity of this compound:
Case Studies
In one notable study, researchers synthesized various derivatives of tetrazole and evaluated their cytotoxic effects on cancer cell lines. The compound this compound was found to exhibit significant anticancer properties compared to its analogs.
Another investigation focused on the antimicrobial efficacy of tetrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the presence of the bromophenyl group enhanced antibacterial activity, suggesting that modifications to this moiety could lead to more potent agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
